sodium;perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

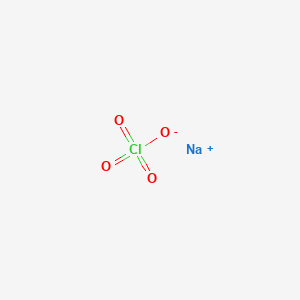

Sodium perchlorate is an inorganic compound with the chemical formula NaClO₄. It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻). This compound is a white crystalline, hygroscopic solid that is highly soluble in water and ethanol. Sodium perchlorate is noteworthy as the most water-soluble of the common perchlorate salts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium perchlorate can be synthesized through the electrolysis of a sodium chlorate (NaClO₃) solution using an inert platinum electrode. During this process, the chlorate is converted into perchlorate via anodic oxidation .

Industrial Production Methods: Industrially, sodium perchlorate is produced by the direct oxidation of sodium chloride (NaCl) in a single step using a graphite substrate lead dioxide anode. This method involves running electrochemical cells at specific conditions, such as an anode current density of 20 A/dm² and a temperature of 45°–50°C .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium perchlorate undergoes various chemical reactions, including:

Thermal Decomposition: At 490°C, sodium perchlorate decomposes to produce sodium chloride (NaCl) and dioxygen (O₂).

Common Reagents and Conditions:

Acidic Medium: NaClO₃ + H₂O → NaClO₄ + 2H⁺ + 2e⁻

Alkaline Medium: NaClO₃ + 2OH⁻ → NaClO₄ + H₂O + 2e⁻

Major Products:

Perchloric Acid: Produced by treating sodium perchlorate with hydrochloric acid (HCl).

Ammonium Perchlorate and Potassium Perchlorate: Prepared by double decomposition from a solution of sodium perchlorate and ammonium chloride or potassium chloride, respectively.

Applications De Recherche Scientifique

Sodium perchlorate has a wide range of applications in scientific research:

Mécanisme D'action

Sodium perchlorate functions as a competitive inhibitor of iodine uptake in the thyroid gland. This mechanism is utilized to protect the thyroid from radiation or to diagnose congenital thyroid disorders . The compound interferes with the normal iodine uptake process, thereby affecting thyroid hormone synthesis.

Comparaison Avec Des Composés Similaires

- Sodium Chlorate (NaClO₃)

- Sodium Chlorite (NaClO₂)

- Sodium Hypochlorite (NaClO)

- Potassium Perchlorate (KClO₄)

- Ammonium Perchlorate (NH₄ClO₄)

Comparison: Sodium perchlorate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts . This property distinguishes it from other perchlorates like potassium perchlorate and ammonium perchlorate, which have lower solubility.

Propriétés

IUPAC Name |

sodium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZAXWOYCMUHIX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7601-89-0 |

Source

|

| Record name | Sodium perchlorate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.